
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride is a chemical compound with the molecular formula C8H10ClNO3S and a molecular weight of 235.7 g/mol. This compound belongs to the class of oxazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of phosphorus oxychloride (POCl3) as a dehydrating agent to facilitate the cyclization process . The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) in the presence of a base like triethylamine to neutralize the generated hydrochloric acid . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride undergoes various chemical reactions, including substitution and addition reactions. The sulfonyl chloride group is highly reactive and can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively . Common reagents used in these reactions include triethylamine, anhydrous dioxane, and other nucleophilic agents . The major products formed from these reactions are typically sulfonamide derivatives, which have significant biological activities .
Aplicaciones Científicas De Investigación
In chemistry, it is used as an intermediate for the synthesis of more complex heterocyclic compounds. In biology and medicine, oxazole derivatives, including 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride, have shown promise as antimicrobial, anticancer, and anti-inflammatory agents . Additionally, this compound is used in the development of new pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity .
Mecanismo De Acción
The mechanism of action of 3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group can react with nucleophilic sites on proteins and enzymes, leading to the formation of covalent bonds and subsequent inhibition of their activity . This mechanism is particularly relevant in the context of its antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .
Comparación Con Compuestos Similares
3-Cyclopentyl-1,2-oxazole-5-sulfonyl chloride can be compared with other oxazole derivatives such as 1,3-oxazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . While these compounds share a common oxazole ring structure, they differ in their substitution patterns and functional groups, which influence their reactivity and biological activities . The presence of the sulfonyl chloride group in this compound makes it particularly reactive and suitable for the synthesis of a wide range of derivatives . This unique feature distinguishes it from other similar compounds and highlights its potential for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C8H10ClNO3S |
|---|---|
Peso molecular |
235.69 g/mol |
Nombre IUPAC |
3-cyclopentyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H10ClNO3S/c9-14(11,12)8-5-7(10-13-8)6-3-1-2-4-6/h5-6H,1-4H2 |
Clave InChI |
GOWFWXPXVMMLCK-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)C2=NOC(=C2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)

![1-{1-methyl-1H,1aH,6H,6aH-cyclopropa[a]inden-1-yl}methanamine](/img/structure/B15298176.png)

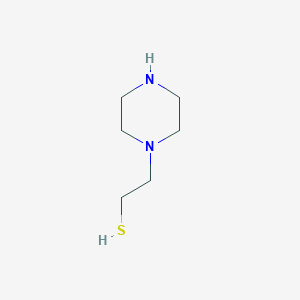
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15298197.png)
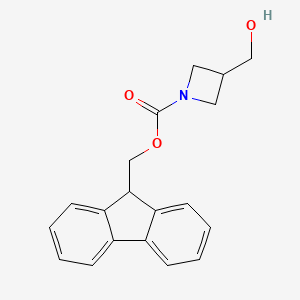

![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
![4,4,5,5-Tetramethyl-2-[3-(propan-2-yl)bicyclo[1.1.1]pentan-1-yl]-1,3,2-dioxaborolane](/img/structure/B15298216.png)
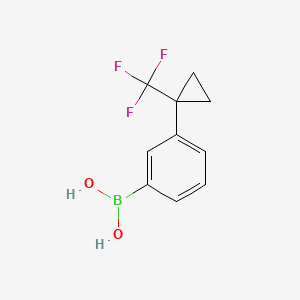
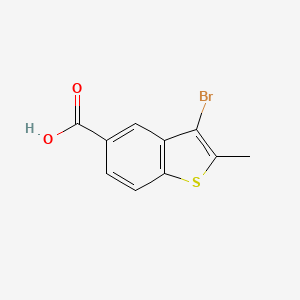
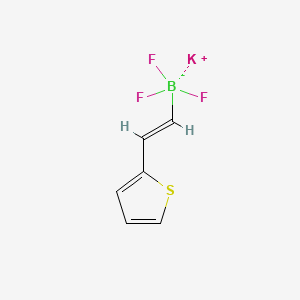
amine hydrochloride](/img/structure/B15298240.png)
